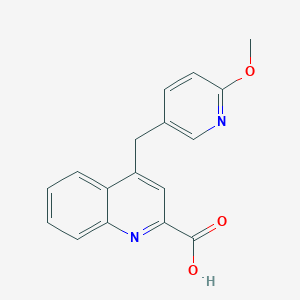![molecular formula C12H22O3 B13883185 3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate](/img/structure/B13883185.png)
3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring with a hydroxymethyl group and a propyl acetate group attached to it.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through various methods, including the hydrogenation of benzene or the cyclization of linear hydrocarbons.
Introduction of the hydroxymethyl group: This step involves the hydroxylation of the cyclohexane ring, which can be done using reagents like osmium tetroxide or potassium permanganate.
Attachment of the propyl acetate group: This can be achieved through esterification reactions, where the hydroxymethyl group reacts with propyl acetate in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and hydroxylation processes, followed by esterification. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The acetate group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) can be used under various conditions, depending on the desired substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and formulation.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the propyl acetate group can modulate the compound’s lipophilicity and membrane permeability. These interactions can influence the compound’s biological activity and therapeutic potential.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexyl acetate: Similar structure but lacks the hydroxymethyl group.
3-[1-(Hydroxymethyl)cyclohexyl]propanoic acid: Similar structure but has a carboxylic acid group instead of an acetate group.
1-Hydroxycyclohexyl phenyl ketone: Similar structure but has a phenyl ketone group instead of a propyl acetate group.
Uniqueness
3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate is unique due to the presence of both the hydroxymethyl and propyl acetate groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H22O3 |
|---|---|
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
3-[1-(hydroxymethyl)cyclohexyl]propyl acetate |
InChI |
InChI=1S/C12H22O3/c1-11(14)15-9-5-8-12(10-13)6-3-2-4-7-12/h13H,2-10H2,1H3 |
Clave InChI |
IOBFAYZANSCEOS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCCC1(CCCCC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


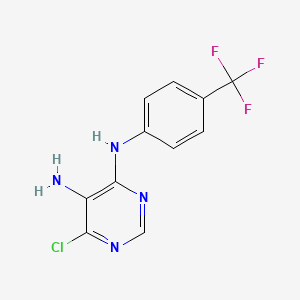
![5-Methoxy-1-phenylpyrrolo[2,3-b]pyridine](/img/structure/B13883113.png)
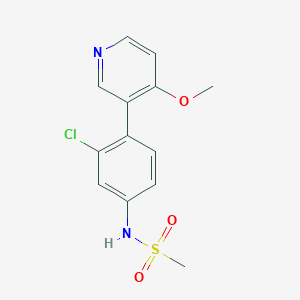
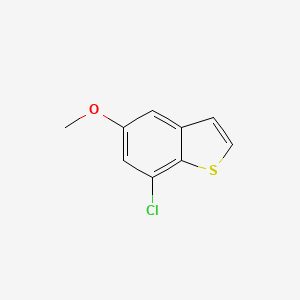
![4-[(1,4-Dioxaspiro[4.5]decan-8-ylmethylamino)methyl]benzonitrile](/img/structure/B13883127.png)

![tert-butyl N-[4-(methoxymethyl)pyridin-2-yl]carbamate](/img/structure/B13883151.png)
![2-[1-[2-Oxo-2-(propan-2-ylamino)ethyl]cyclopentyl]acetic acid](/img/structure/B13883158.png)
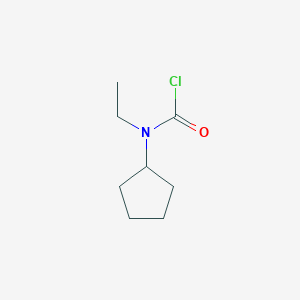
![5-(Chloromethyl)thieno[3,2-b]pyridine](/img/structure/B13883166.png)

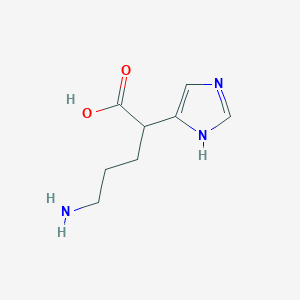
![Methyl 7-(1-methylpyrrol-2-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13883183.png)
